molecular formula C9H13ClN2O2S B1479774 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2090945-12-1

3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B1479774
CAS No.: 2090945-12-1
M. Wt: 248.73 g/mol
InChI Key: NFAGXNWACNIWNR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a useful research compound. Its molecular formula is C9H13ClN2O2S and its molecular weight is 248.73 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). This compound interacts with CDK2/cyclin A2 complex, leading to the inhibition of its enzymatic activity . The interaction is characterized by the formation of hydrogen bonds with key amino acid residues in the active site of CDK2, which results in the stabilization of the compound-enzyme complex and subsequent inhibition of CDK2 activity . This inhibition is crucial in regulating cell cycle progression and has potential implications in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines, such as MCF-7 and HCT-116, by altering cell cycle progression and promoting cell death . Additionally, it affects cell signaling pathways, including the inhibition of CDK2, which plays a pivotal role in cell proliferation and survival . The compound also influences gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of CDK2 activity. The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding prevents the phosphorylation of CDK2 substrates, thereby inhibiting cell cycle progression and inducing apoptosis . Additionally, the compound may influence other molecular targets involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of CDK2 activity and prolonged induction of apoptosis in cancer cell lines . In in vivo studies, the compound has demonstrated consistent anticancer effects over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity and induces apoptosis without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects . Additionally, the compound may influence metabolic flux and metabolite levels in cells, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported into cells via membrane transporters, where it accumulates in the cytoplasm and nucleus . Binding proteins within the cell may facilitate the localization and retention of the compound in specific cellular compartments, enhancing its biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with CDK2 and other molecular targets . Post-translational modifications, such as phosphorylation, may influence the subcellular localization of the compound, directing it to specific compartments or organelles . This targeted localization is essential for the compound’s efficacy in inhibiting CDK2 activity and inducing apoptosis .

Biological Activity

3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a heterocyclic compound with a unique structure that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H13ClN2O3S
  • Molecular Weight : 216.73 g/mol
  • CAS Number : 2090371-16-5

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antiviral properties and potential therapeutic applications. The following sections detail its mechanisms of action and specific biological effects.

1. Antiviral Activity

Recent studies have indicated that compounds similar to 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exhibit significant antiviral activity against various viruses. For instance:

  • Mechanism : The compound may inhibit viral replication by targeting specific viral enzymes or proteins involved in the viral life cycle.
  • Case Study : In a study focused on coronaviruses, derivatives of this compound showed promising results in inhibiting viral entry and replication in vitro .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Activity Spectrum : It displays activity against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study reported that derivatives of thiopyrano compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against various bacterial strains .

The mechanisms by which 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways essential for pathogen survival.
  • Interaction with Cellular Targets : It has been suggested that such compounds can interact with cellular receptors or proteins that modulate immune responses.

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AntiviralInhibits viral replication
AntimicrobialInhibits bacterial growth
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers tested the antiviral efficacy of a series of thiopyrano compounds against SARS-CoV-2. The results indicated a significant reduction in viral load when treated with these compounds compared to controls.

Case Study 2: Antimicrobial Testing

A comprehensive study evaluated the antimicrobial effectiveness of the compound against clinical isolates. The findings revealed that it was particularly effective against resistant strains of Staphylococcus aureus.

Properties

IUPAC Name

3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-2-12-9(5-10)7-6-15(13,14)4-3-8(7)11-12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAGXNWACNIWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CS(=O)(=O)CCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
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3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 3
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3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 4
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 5
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3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.